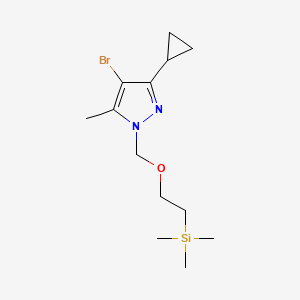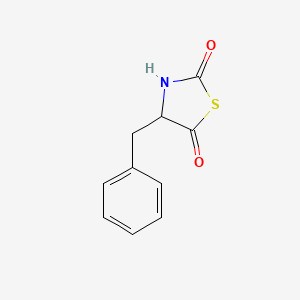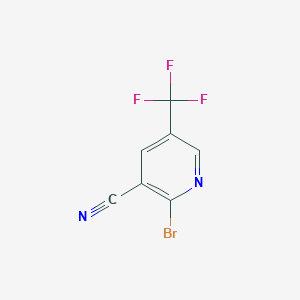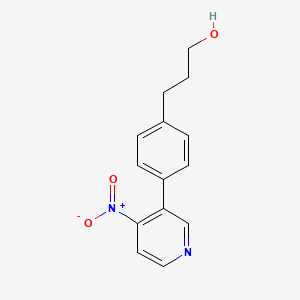
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate is an organic compound belonging to the pyrazine family It is characterized by the presence of a pyrazine ring substituted with a methyl ester group, a 3-chloropropyl chain, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the 3-chloropropyl moiety.
Esterification: The carboxylic acid group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols under basic conditions.
Major Products:
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of pyrazine derivatives on biological systems, including their potential antimicrobial or anticancer activities.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloropropyl group and the ketone moiety can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or receptor modulation, leading to therapeutic effects.
類似化合物との比較
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate: Unique due to its specific substitution pattern on the pyrazine ring.
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. The presence of the ester group allows for further derivatization, while the 3-chloropropyl group provides a site for nucleophilic substitution reactions.
特性
分子式 |
C9H11ClN2O3 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-15-9(14)7-6-12(4-2-3-10)8(13)5-11-7/h5-6H,2-4H2,1H3 |
InChIキー |
VILWIVOUBMGJGL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(C(=O)C=N1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)

![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)

![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
